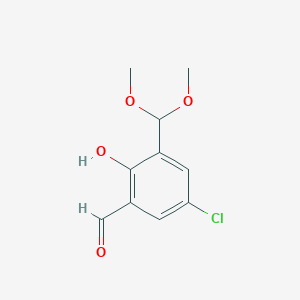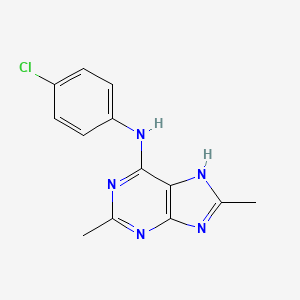
2,3-Bis(heptafluoropropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(heptafluoropropyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two heptafluoropropyl groups attached to the 2 and 3 positions of the pyridine ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(heptafluoropropyl)pyridine typically involves the reaction of pyridine with heptafluoropropyl halides under specific conditions. One common method is the nucleophilic substitution reaction where pyridine is reacted with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(heptafluoropropyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorinated groups can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of hydrogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(heptafluoropropyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its fluorinated nature.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery research.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,3-Bis(heptafluoropropyl)pyridine involves its interaction with various molecular targets and pathways. The fluorinated groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(heptafluoropropyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
- 2,4-Bis(heptafluoropropyl)pyridine
- 2,5-Bis(heptafluoropropyl)pyridine
- 3,5-Bis(heptafluoropropyl)pyridine
These compounds share similar chemical properties but differ in the position of the fluorinated groups on the pyridine ring. The unique positioning of the heptafluoropropyl groups in this compound imparts distinct reactivity and interaction profiles, making it suitable for specific applications where other derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
104986-67-6 |
|---|---|
Molekularformel |
C11H3F14N |
Molekulargewicht |
415.13 g/mol |
IUPAC-Name |
2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)pyridine |
InChI |
InChI=1S/C11H3F14N/c12-6(13,8(16,17)10(20,21)22)4-2-1-3-26-5(4)7(14,15)9(18,19)11(23,24)25/h1-3H |
InChI-Schlüssel |
ZELPNMPNXOGQKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


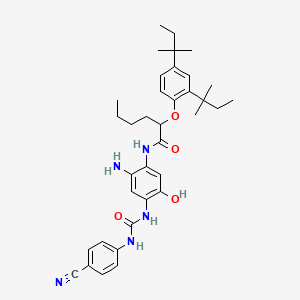

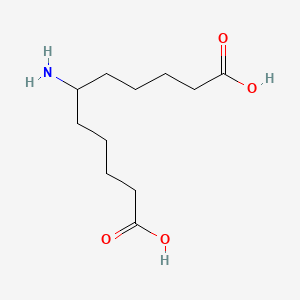
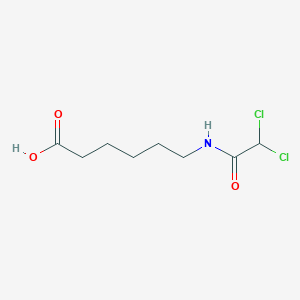
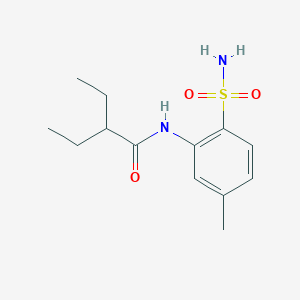
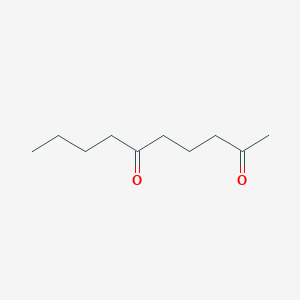
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
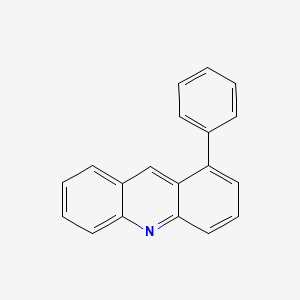


![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
